molecular formula C10H9N3O2 B15059074 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine

Cat. No.: B15059074
M. Wt: 203.20 g/mol
InChI Key: ZBSWWBGNXOJRPS-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a compound that features a benzo[d][1,3]dioxole moiety attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzo[d][1,3]dioxole and imidazole rings endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine typically involves the condensation of benzo[d][1,3]dioxole derivatives with imidazole precursors. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminomethylimidazole under acidic conditions to form the desired product . The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the efficiency and scalability of the synthesis process . This method allows for precise control of reaction conditions and minimizes waste production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine

InChI

InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13)

InChI Key

ZBSWWBGNXOJRPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N

Origin of Product

United States

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